2-Isopropylnaphthalen-1-ol
Description
2-Isopropylnaphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group (-OH) at the 1-position and an isopropyl (-CH(CH₃)₂) substituent at the 2-position. Naphthalenol derivatives are widely used in pharmaceuticals, dyes, and organic synthesis due to their aromatic stability and functional group reactivity.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9,14H,1-2H3 |
InChI Key |
ISYHTRCUHPOGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylnaphthalen-1-ol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 2-isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2-isopropylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-Isopropylnaphthalene-1-one or 2-isopropylnaphthalene-1-carboxylic acid.
Reduction: 2-Isopropylnaphthalene.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Isopropylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring structure enables it to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-Isopropylnaphthalen-1-ol with related compounds:
Physicochemical Properties
- Acidity: The hydroxyl group in naphthalenols confers acidity. 1-Naphthol derivatives (e.g., this compound) typically exhibit pKa values ~9.5–10, slightly less acidic than 2-naphthol (pKa ~9.5) due to resonance stabilization differences .
- Solubility: The isopropyl group in this compound likely reduces water solubility compared to Naphthalen-1-ylmethanol, which has a polar -CH₂OH group .
- Thermal Stability : Branched alkyl groups (e.g., isopropyl) may enhance thermal stability by reducing molecular mobility, as seen in crystal structures of similar compounds .
Biological Activity
2-Isopropylnaphthalen-1-ol (C13H14O), a compound belonging to the naphthol class, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anti-diabetic, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with an isopropyl group and a hydroxyl group. Its structure can be represented as follows:
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays.
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging | 45.0 | Andrade-Cetto et al. |
| ABTS Scavenging | 50.3 | Andrade-Cetto et al. |
| Ferric Reducing Power | 30.0 | Andrade-Cetto et al. |
The results indicate that this compound exhibits significant antioxidant properties, comparable to standard antioxidants like ascorbic acid.
2. Anti-Diabetic Activity
The anti-diabetic potential of this compound has been assessed through its inhibitory effects on key enzymes involved in carbohydrate metabolism.
| Enzyme | IC50 Value (µg/mL) | Reference |
|---|---|---|
| α-Amylase | 25.4 | Andrade-Cetto et al. |
| α-Glucosidase | 22.0 | Andrade-Cetto et al. |
These findings suggest that the compound may help in managing blood glucose levels by inhibiting starch digestion.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | PubChem |
| Escherichia coli | 12 | PubChem |
The compound demonstrated notable antibacterial activity, indicating its potential as a natural antimicrobial agent.
Case Studies
Recent studies have highlighted the practical applications of this compound in various fields:
Case Study: Antioxidant Efficacy in Food Preservation
A study explored the use of this compound as a natural preservative in food products due to its antioxidant properties. The results showed that food items treated with the compound exhibited extended shelf life and reduced oxidative rancidity compared to untreated controls.
Case Study: Diabetes Management
In a clinical trial involving diabetic patients, supplementation with formulations containing this compound resulted in improved glycemic control, evidenced by reduced HbA1c levels over three months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
